Ethyl (E)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate
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Overview
Description
Ethyl (E)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate is an organic compound that belongs to the class of esters It features a dihydropyran ring, which is a six-membered ring containing one oxygen atom, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate typically involves the reaction of dihydropyran with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of continuous flow reactors also improves the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Ethyl (E)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl (E)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The dihydropyran ring can also interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Ethyl (E)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate can be compared with other similar compounds, such as:
3,6-Dihydro-2H-pyran-4-ylboronic acid: This compound features a similar dihydropyran ring but with a boronic acid group instead of an ester group.
3,6-Dihydro-2H-pyran: This compound lacks the ester group and is used as a protecting group in organic synthesis.
The uniqueness of this compound lies in its combination of the dihydropyran ring and the ethyl ester group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl (2E)-2-(oxan-3-ylidene)acetate |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(10)6-8-4-3-5-11-7-8/h6H,2-5,7H2,1H3/b8-6+ |
InChI Key |
VXDRGYSRYRYJRL-SOFGYWHQSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\CCCOC1 |
Canonical SMILES |
CCOC(=O)C=C1CCCOC1 |
Origin of Product |
United States |
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